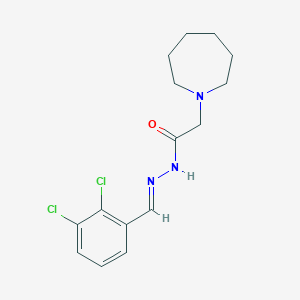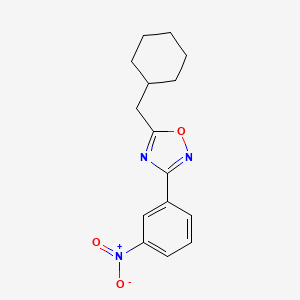![molecular formula C11H14N2O3S B5606705 S-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl} thiocarbamate CAS No. 312924-77-9](/img/structure/B5606705.png)
S-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl} thiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related carbamate compounds involves multiple steps, including directed lithiation, reactions with electrophiles, and transformations involving thiazole derivatives. For instance, compounds similar to S-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl} thiocarbamate have been synthesized through the directed lithiation of urea and carbamate precursors, followed by reactions with various electrophiles to yield substituted products. These methods highlight the importance of lithiation and substitution reactions in the synthesis of complex organic compounds (Smith et al., 2013).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals intricate details about their conformations and electronic configurations. For instance, the synthesis and crystal structure investigations of thiocarbazonato tin(IV) complexes and N-carbethoxy-N′-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]thiourea demonstrate the diverse molecular geometries and the role of intramolecular hydrogen bonding in stabilizing these structures (Affan et al., 2010; Dolzhenko et al., 2010).
Chemical Reactions and Properties
This compound and related compounds undergo various chemical reactions, including aminolysis and cyclization. For instance, the aminolysis of aryl N-ethyl thiocarbamates has been explored to understand the effects of atom pairs on reactivity and mechanism, revealing insights into concerted processes and the influence of substituents on reaction rates (Oh et al., 2005).
Physical Properties Analysis
The physical properties of carbamate compounds, including melting points, solubility, and crystalline structures, are crucial for their application in organic synthesis. Studies on the crystal structure and physical properties of related compounds, such as optically active pyridinecarboxylate derivatives, provide valuable information on the influence of molecular geometry on physical characteristics (Sakoda et al., 1992).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are essential for understanding the behavior of this compound in various chemical environments. Research on the synthesis and reactivity of thiocarbamates and related compounds sheds light on their potential applications in organic synthesis and the development of novel compounds (Jeyachandran & Gandhimathi, 2014).
properties
IUPAC Name |
S-[2-(4-ethoxyanilino)-2-oxoethyl] carbamothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-2-16-9-5-3-8(4-6-9)13-10(14)7-17-11(12)15/h3-6H,2,7H2,1H3,(H2,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBKQXFWDFDLAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701204634 |
Source


|
| Record name | S-[2-[(4-Ethoxyphenyl)amino]-2-oxoethyl] carbamothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701204634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
312924-77-9 |
Source


|
| Record name | S-[2-[(4-Ethoxyphenyl)amino]-2-oxoethyl] carbamothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312924-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-[2-[(4-Ethoxyphenyl)amino]-2-oxoethyl] carbamothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701204634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]spiro[indene-1,4'-piperidine]](/img/structure/B5606622.png)
![N-benzyl-9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-12-carboxamide](/img/structure/B5606628.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-(3-pyridinylmethyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5606637.png)
![1-[(4-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5606640.png)



![3-methyl-6-[5-(tetrahydro-2H-pyran-2-yl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5606686.png)
![(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-{[3-(trifluoromethyl)phenyl]acetyl}piperidin-4-ol](/img/structure/B5606688.png)

![N-benzyl-4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide](/img/structure/B5606713.png)
![ethyl 7-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5606717.png)
![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-2-furamide](/img/structure/B5606720.png)
